![molecular formula C9H8N2O3 B1356523 Ethyl oxazolo[4,5-b]pyridine-2-carboxylate CAS No. 93129-56-7](/img/structure/B1356523.png)
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate
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Description
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.05 . The IUPAC name for this compound is ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multi-component reactions . For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=NC2=C(O1)C=CC=N2 . This notation represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.05 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis Methods
- A series of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, including Ethyl oxazolo[4,5-b]pyridine-2-carboxylate, have been synthesized for the creation of fused triheterocyclic compounds (Ghattas & Moustafa, 2000).
- This compound has been used in the synthesis of a range of novel compounds with potential biological activities (Mohamed, 2021).
Anticancer Activity
- Oxazolo[4,5-b]pyridine derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing promising results (Kokkiligadda et al., 2020).
Photophysical Properties
- The fluorescence behavior of dyes based on the oxazolo[4,5-b]pyridine ring has been studied, revealing interesting charge transfer characteristics and potential applications in fluorescence (Mac et al., 2007).
Antimicrobial Activity
- The antimicrobial activities of oxazolo[4,5-b]pyridine derivatives have been investigated, showing effectiveness against various bacterial and fungal strains (Celik et al., 2021).
Molecular Docking Studies
- Molecular docking studies have been conducted on oxazolo[4,5-b]pyridine-based triazoles, showing efficient inhibition of a potential target for anticancer drugs (Sireesha et al., 2021).
properties
IUPAC Name |
ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPJHFZZVZJQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538017 |
Source
|
Record name | Ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93129-56-7 |
Source
|
Record name | Ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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